

An In-depth Technical Guide on 1-Benzyloxy-2-methyl-3-nitrobenzene

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Compound of Interest

Compound Name: 1-Benzyloxy-2-methyl-3-nitrobenzene

Cat. No.: B1267161

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of **1-Benzyloxy-2-methyl-3-nitrobenzene**. The information is intended to support research and development activities by providing detailed methodologies and structured data for this specific nitroaromatic compound.

Core Physical and Chemical Properties

1-Benzyloxy-2-methyl-3-nitrobenzene is a substituted aromatic ether. Its core physical and chemical data are summarized in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	1-(Benzyloxy)-2-methyl-3-nitrobenzene	[1][2]
CAS Number	20876-37-3	[1][2][3]
Molecular Formula	C ₁₄ H ₁₃ NO ₃	[1][2][3]
Molecular Weight	243.26 g/mol	[1][3]
Appearance	Yellow powdered solid	[4]
Melting Point	60-63 °C (lit.)	[2]
Purity	≥ 98%	[1]

Synthesis and Purification

The synthesis of **1-Benzyloxy-2-methyl-3-nitrobenzene** is typically achieved through a nucleophilic substitution reaction. A detailed experimental protocol is provided below.

Reaction: Williamson ether synthesis.

Materials:

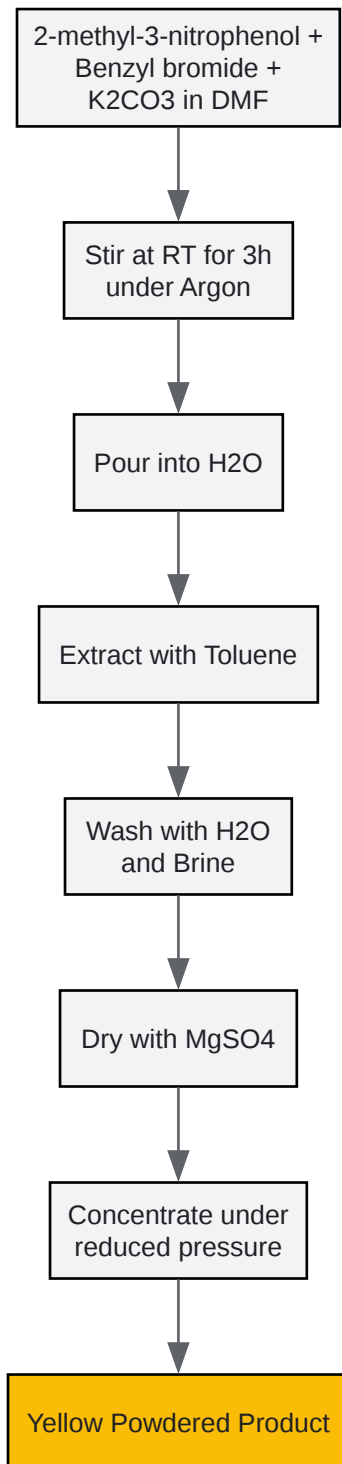
- 2-methyl-3-nitrophenol
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- N,N-dimethylformamide (DMF)
- Toluene
- Deionized water
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.[4]
- Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.[4]
- Stir the reaction at room temperature for 3 hours.[4]
- Upon completion, pour the reaction solution into 1000 mL of water.[4]
- Extract the aqueous mixture with 800 mL of toluene, and then perform a second extraction with 500 mL of toluene.[4]
- Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.[4]
- Dry the organic phase over anhydrous magnesium sulfate.[4]
- Concentrate the organic phase under reduced pressure to yield the crude product.[4]

The reaction yields 49.3 g of a yellow powdered solid, corresponding to a quantitative yield of **1-Benzyloxy-2-methyl-3-nitrobenzene**. [4]

Synthesis and Purification Workflow



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Caption: Synthesis and purification workflow for **1-Benzyloxy-2-methyl-3-nitrobenzene**.

Analytical Characterization

The identity and purity of the synthesized **1-Benzyloxy-2-methyl-3-nitrobenzene** are confirmed through various analytical techniques.

TLC is used to monitor the progress of the reaction and assess the purity of the final product.

Experimental Protocol:

- Stationary Phase: Silica gel plate.
- Mobile Phase (Eluent): n-hexane/ethyl acetate (4:1, v/v).[\[4\]](#)
- Visualization: The compound can be visualized under UV light. For enhanced visualization of the nitro group, the plate can be sprayed with a solution of stannous chloride to reduce the nitro group to an amine, followed by diazotization and coupling with β -naphthol to produce a colored spot.

Result:

- R_f value: 0.48.[\[4\]](#)

Mass spectrometry is employed to determine the molecular weight of the compound.

Experimental Protocol:

- Ionization Method: Chemical Ionization (CI).
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Result:

- Mass spectrum (CI, m/z): 244 $[M+1]^+$.[\[4\]](#)

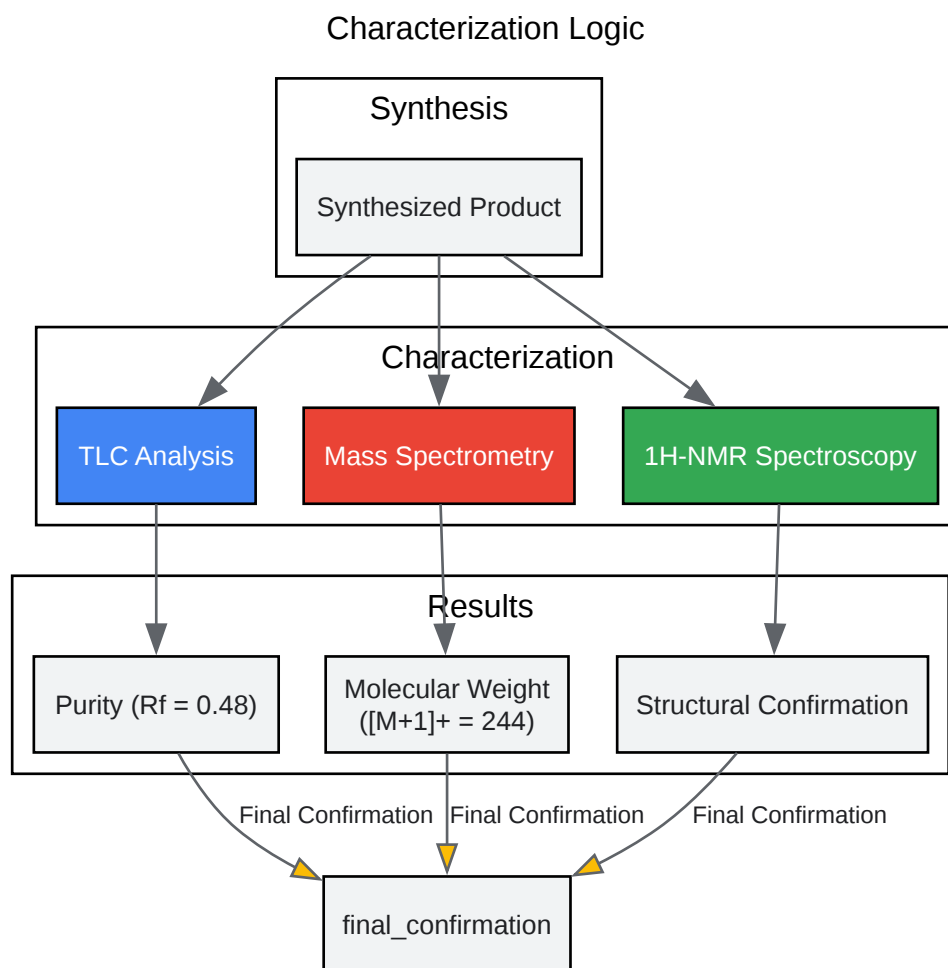
^1H -NMR spectroscopy is used to elucidate the structure of the compound by identifying the chemical environment of the hydrogen atoms.

Experimental Protocol:

- Solvent: Deuterated chloroform (CDCl_3).
- Analysis: The sample is dissolved in CDCl_3 , and the ^1H -NMR spectrum is recorded.

 ^1H -NMR Data (CDCl_3 , δ ppm):

- 2.42 (s, 3H)
- 5.13 (s, 2H)
- 7.08-7.11 (m, 1H)
- 7.21-7.27 (m, 1H)
- 7.32-7.44 (m, 6H)[4]



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Caption: Logical workflow for the analytical characterization of the synthesized compound.

Solubility Profile

While specific experimental data on the solubility of **1-Benzyloxy-2-methyl-3-nitrobenzene** is not extensively available, a qualitative assessment can be made based on its structure and the known properties of similar nitroaromatic compounds. The presence of the large nonpolar benzyloxy and methylphenyl groups suggests that the compound will have limited solubility in water. Conversely, it is expected to be soluble in a range of common organic solvents.

Expected Solubility:

- Water: Low to insoluble.

- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Soluble.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Moderately soluble.
- Nonpolar Solvents (e.g., Toluene, Hexane): Soluble.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activity or direct involvement of **1-Benzyloxy-2-methyl-3-nitrobenzene** in signaling pathways. However, it is known to be a useful intermediate in the synthesis of other molecules. For instance, it may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.[4] The nitroaromatic scaffold is present in various biologically active compounds, and as such, this molecule serves as a valuable building block for medicinal chemistry and drug development research. Further investigation is required to elucidate its potential pharmacological profile.

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